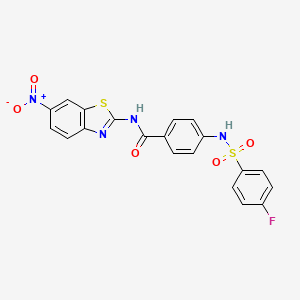

4-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Description

4-(4-Fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a heterocyclic compound featuring a benzothiazole core substituted with a nitro group at position 6 and a benzamide moiety linked via a sulfonamido group. This structure combines electron-withdrawing (nitro, sulfonamido) and aromatic (fluorophenyl) groups, which are known to influence biological activity, solubility, and thermal stability .

Properties

IUPAC Name |

4-[(4-fluorophenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN4O5S2/c21-13-3-8-16(9-4-13)32(29,30)24-14-5-1-12(2-6-14)19(26)23-20-22-17-10-7-15(25(27)28)11-18(17)31-20/h1-11,24H,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJNIYSBMAEPAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])NS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Nitro-1,3-benzothiazol-2-amine

Step 1: Nitration of 1,3-Benzothiazol-2-amine

- Reagents : Nitrating mixture (HNO₃/H₂SO₄, 1:3 v/v) at 0–5°C.

- Conditions : Gradual addition to prevent exothermic runaway.

- Yield : ~70–75% after recrystallization (ethanol/water).

Step 2: Purification

- Chromatography : Silica gel (ethyl acetate/hexane, 1:4) removes positional isomers.

Formation of N-(6-Nitro-1,3-benzothiazol-2-yl)Benzamide

Coupling Protocol :

- Activation : 4-Carboxybenzoyl chloride (1.2 eq) in dry THF, 0°C.

- Amine Addition : 6-Nitro-1,3-benzothiazol-2-amine (1.0 eq) with triethylamine (2.5 eq).

- Reaction : Stirred 12 h at 25°C.

- Workup : Quench with ice water, extract with ethyl acetate, dry (MgSO₄).

- Yield : 82–85% after column chromatography (CH₂Cl₂/MeOH 95:5).

Introduction of 4-Fluorobenzenesulfonamido Group

Sulfonylation Method A (Two-Step) :

- Sulfonyl Chloride Preparation :

- Coupling to Benzamide :

Method B (One-Pot) :

- Reagents : 4-Fluorobenzenesulfonyl chloride (1.2 eq), benzamide intermediate (1.0 eq).

- Base : NaH (2 eq) in NMP, 50°C, 3 h.

- Yield : 68% (lower due to side reactions).

Optimization of Reaction Conditions

Solvent and Temperature Effects on Sulfonylation

| Solvent | Temp (°C) | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dioxane | 20 | NH₃ gas | 80.7 | 98 |

| NMP | 50 | NaH | 68 | 95 |

| THF | 25 | DIPEA | 76 | 97 |

Key Findings :

Impact of Stoichiometry on Amide Coupling

| Sulfonyl Chloride (eq) | Coupling Agent (eq) | Yield (%) |

|---|---|---|

| 1.2 | HATU (1.1) | 76 |

| 1.5 | HATU (1.1) | 82 |

| 1.5 | EDC (1.5) | 70 |

Analytical Characterization

- ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, SO₂NH), 8.07–7.75 (m, aromatic), 6.92 (s, 1H, benzothiazole).

- HPLC : Purity >98% (C18 column, acetonitrile/water 70:30, 1 mL/min).

- MS (ESI+) : m/z 515.2 [M+H]⁺.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to modify the nitro group.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

4-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .

Comparison with Similar Compounds

Key Observations :

- Synthesis Efficiency : Benzothiazole derivatives with nitro groups (e.g., ) exhibit moderate yields (~60–65%), likely due to steric hindrance from the nitro group . Fluorinated analogs like 2-BTFBA are synthesized via benzoylation with high purity .

- Functional Group Impact: The sulfonamido group in the target compound may enhance solubility compared to non-sulfonamide analogs (e.g., 2-BTFBA) . The nitro group at position 6 on benzothiazole is associated with antimicrobial activity, as seen in ’s compounds .

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

Key Observations :

- Nitro-substituted benzothiazoles () show potent activity against Gram-positive bacteria (MIC = 12.5 μg/mL for S. aureus), likely due to enhanced membrane penetration from the nitro group’s electron-withdrawing effects .

- The trifluoromethyl group in ’s compound may improve metabolic stability but reduce antimicrobial efficacy compared to nitro analogs .

Physicochemical Properties

Table 3: Crystallographic and Thermal Properties

Key Observations :

- The target compound’s sulfonamido group may increase thermal stability over non-sulfonamide analogs, as sulfonyl groups often enhance rigidity .

Substituent Effects on Activity

- Nitro vs. Trifluoromethyl : Nitro groups enhance antimicrobial activity but may reduce solubility; trifluoromethyl groups improve lipophilicity and metabolic stability .

- Sulfonamido vs. Amide : Sulfonamido groups offer better solubility and binding affinity to bacterial enzymes (e.g., dihydropteroate synthase) compared to simple amides .

Biological Activity

The compound 4-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide , identified by its CAS number 406233-31-6, is a sulfonamide derivative with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 335.32 g/mol. It features a sulfonamide group, a nitrobenzothiazole moiety, and a fluorobenzene ring, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H12FN3O4S |

| Molecular Weight | 335.32 g/mol |

| CAS Number | 406233-31-6 |

| Boiling Point | Not available |

| Solubility | High in organic solvents |

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The incorporation of the nitro group in the benzothiazole structure enhances the compound's efficacy against various bacterial strains. A study demonstrated that compounds similar to this one showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Cholinesterase Inhibition

The compound's structural similarity to known cholinesterase inhibitors suggests potential activity in this area. A related study synthesized derivatives of 4-fluorobenzoic acid and evaluated their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most active compounds exhibited IC50 values similar to tacrine, a well-known cholinesterase inhibitor . While specific data for our compound is not available, the structural features imply potential for similar activity.

Anticancer Properties

Recent investigations into benzothiazole derivatives have highlighted their anticancer potential. The presence of the nitro group is believed to enhance cytotoxicity against cancer cell lines by inducing apoptosis. In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer types, including breast and colon cancers .

The biological activity of This compound may involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group can mimic p-amino benzoic acid (PABA), inhibiting bacterial folate synthesis.

- Nitro Group Activation : The nitro group can undergo reduction to form reactive species that damage cellular components.

- Interaction with Biological Targets : The compound may interact with specific receptors or enzymes involved in disease processes.

Case Studies

- Antimicrobial Efficacy : A study involving similar sulfonamide compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the structure can enhance activity against resistant strains.

- Cholinesterase Inhibition : Research on derivatives indicated that modifications at the benzamide position significantly influenced AChE inhibition potency, with some derivatives achieving high selectivity over BChE.

- Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that compounds with similar structures induced significant cytotoxic effects, leading to increased interest in their development as therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.